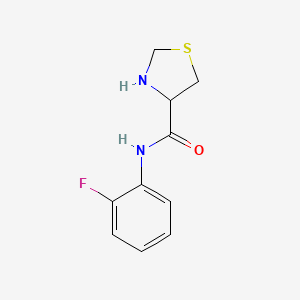

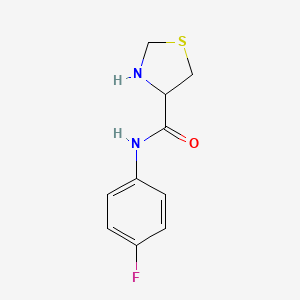

N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide

描述

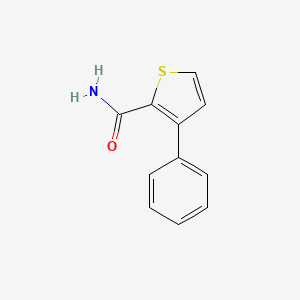

“N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide” is a complex organic compound. It likely contains a fluorophenyl group (a phenyl ring with a fluorine atom attached), a thiazolidine ring (a five-membered ring containing nitrogen and sulfur), and a carboxamide group (a carbonyl group attached to an amine) .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of polyfluorinated 4-thiazolidinones was achieved from a one-pot three-component reaction of fluorinated aniline, mono- and dialdehyde, and thioglycolic acid followed by fluorination with trifluoroacetamide and 4-fluorobenzaldehyde .Molecular Structure Analysis

The molecular structure of similar compounds often involves complex arrangements of atoms and bonds. For instance, a compound with a similar fluorophenyl group was found to have a planar ring system, but the whole molecule was not planar .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. For instance, a simple route for the synthesis of new polyfluorinated 4-thiazolidinones was achieved from a one-pot three-component reaction of fluorinated aniline, mono- and dialdehyde, and thioglycolic acid followed by fluorination with trifluoroacetamide and 4-fluorobenzaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be complex and varied. For instance, fluorine imparts unique physical and chemical properties to compounds that contain it due to its high electronegativity and specific properties .科学研究应用

N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, the study of the mechanism of action of drugs, and the study of the structure and function of proteins. This compound has also been used in the synthesis of compounds that can be used as inhibitors of enzymes, such as cytochrome P450. Additionally, this compound has been used in the synthesis of compounds that can be used as inhibitors of the enzyme topoisomerase.

作用机制

Target of Action

A structurally similar compound, n′-phenyl pyridylcarbohydrazides, has been found to inhibit succinate dehydrogenase (sdh) in phytopathogenic fungi . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production in cells.

Mode of Action

Based on the similar compound mentioned above, it can be hypothesized that this compound may interact with its target enzyme, possibly through hydrogen bonding, carbon-hydrogen bonding, π-alkyl, amide-π stacking, f–n and f–h interactions . This interaction could inhibit the enzyme’s activity, leading to downstream effects.

Biochemical Pathways

If it does inhibit sdh as suggested, it would disrupt the citric acid cycle and the electron transport chain, potentially leading to a decrease in atp production and an increase in reactive oxygen species .

Pharmacokinetics

A study on n-benzoyl-n’- (4-fluorophenyl) thiourea derivatives, which are structurally similar, suggests that these compounds have good pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (adme) . These properties can significantly impact the bioavailability of the compound.

Result of Action

Based on the similar compound, it could lead to changes in the structure of mycelia and cell membrane, an increase in the intracellular reactive oxygen species level, and changes in mitochondrial membrane potential .

实验室实验的优点和局限性

N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide has several advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize. Additionally, this compound is relatively stable and can be stored for extended periods of time without degradation. One limitation of this compound is that it can be difficult to purify, and it can be difficult to obtain high yields of the desired product.

未来方向

N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide has potential for a variety of future applications in scientific research. One potential future application of this compound is the development of new drugs that target specific enzymes or proteins. Additionally, this compound could be used to develop new compounds that can be used as inhibitors of enzymes, such as cytochrome P450 and topoisomerase. This compound could also be used to study the structure and function of proteins, and to develop new compounds that can be used as hormones or other biologically active compounds. Finally, this compound could be used to study the mechanism of action of drugs, and to develop new compounds that can be used as drug targets.

安全和危害

属性

IUPAC Name |

N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2OS/c11-7-1-3-8(4-2-7)13-10(14)9-5-15-6-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNAJLPSIVNYNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCS1)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

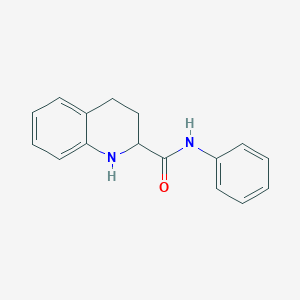

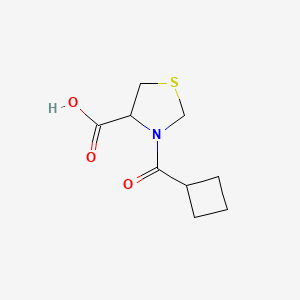

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

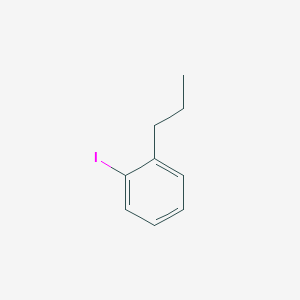

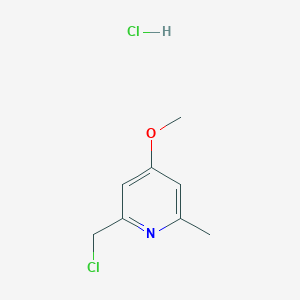

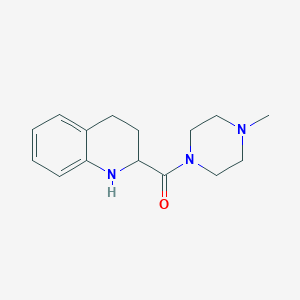

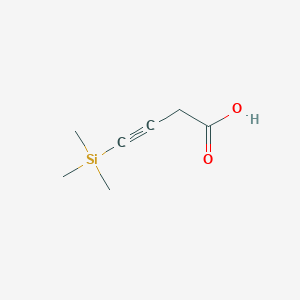

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。